molecular formula C11H13N3O2 B2478516 3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1713163-38-2

3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2478516
CAS No.: 1713163-38-2
M. Wt: 219.244
InChI Key: GSXFXDRQBSLBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Taxonomy and Nomenclature

3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid belongs to the broader class of pyrazolo[1,5-a]pyrimidines, which are aromatic heterocyclic compounds containing a fused ring system comprising both pyrazole and pyrimidine rings. According to the Human Metabolome Database classification system, pyrazolo[1,5-a]pyrimidines are characterized as aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, where a pyrazole ring is fused to and shares exactly one nitrogen atom with a pyrimidine ring. This structural arrangement creates a rigid, planar framework that serves as the foundation for the compound under investigation.

The systematic nomenclature of 3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines, where the numbering system begins with the nitrogen atoms in the fused ring system. The tert-butyl substituent is positioned at carbon-3 of the pyrazolo ring, while the carboxylic acid functionality is located at carbon-6 of the pyrimidine ring portion. Alternative nomenclature variations include 3-(tert-Butyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, reflecting the same structural arrangement.

The compound's chemical identifiers provide comprehensive characterization across multiple database systems. The Simplified Molecular Input Line Entry System representation is CC(C)(C)c1cnn2cc(cnc12)C(O)=O, which encodes the complete molecular structure including the tert-butyl group and carboxylic acid functionality. The International Chemical Identifier string provides additional structural verification, while the MFCD number MFCD26097211 serves as a unique identifier within the MDL Information Systems database.

Chemical Property Value
Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
Chemical Abstracts Service Number 1713163-38-2
PubChem Compound Identifier 84055161
MDL Number MFCD26097211
SMILES Notation CC(C)(C)c1cnn2cc(cnc12)C(O)=O

Properties

IUPAC Name

3-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)8-5-13-14-6-7(10(15)16)4-12-9(8)14/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXFXDRQBSLBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2N=CC(=CN2N=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of 3(5)-aminopyrazole with 1,3-dielectrophilic agents . This reaction is carried out under acidic or basic conditions, depending on the desired product. The reaction conditions, such as temperature and solvent, can vary, but common solvents include ethanol and dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Adaptor Associated Kinase 1 (AAK1)
One of the prominent applications of 3-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is its role as an inhibitor of AAK1. AAK1 is involved in synaptic vesicle recycling and receptor-mediated endocytosis, processes crucial for neuronal communication and function. Inhibition of AAK1 has been linked to potential treatments for several neurological disorders, including:

  • Alzheimer's Disease
  • Bipolar Disorder
  • Parkinson's Disease
  • Schizophrenia

Research indicates that compounds inhibiting AAK1 can mitigate symptoms associated with these conditions by enhancing synaptic function and reducing neurodegeneration .

2. Antineoplastic Properties
The compound has also shown promise as an antineoplastic agent. Its structural characteristics allow it to interfere with various signaling pathways involved in cancer cell proliferation. Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit activity against several cancer types by inhibiting key enzymes involved in tumor growth and metastasis .

Case Study 1: AAK1 Inhibition in Neurological Disorders
A study published in Molecular Biology of the Cell highlighted how AAK1 inhibitors could reduce cognitive deficits in schizophrenia models. The administration of 3-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid demonstrated significant improvements in synaptic function and behavioral outcomes compared to control groups .

Case Study 2: Anticancer Activity
Research conducted by Taylor et al. demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine compounds, including 3-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, exhibited potent activity against various cancer cell lines. The study found that these compounds could effectively inhibit key enzymes involved in nucleotide synthesis pathways critical for cancer cell survival and proliferation .

Mechanism of Action

The mechanism of action of 3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The tert-butyl group significantly increases lipophilicity compared to methyl or cyano substituents, which may influence membrane permeability and metabolic stability.
  • Steric Effects : The bulky tert-butyl group at position 3 may hinder interactions with flat binding pockets, unlike smaller groups (e.g., 2-methyl) that fit more easily .
  • Thermal Stability : Decomposition temperatures (e.g., ~250°C for 2,7-dimethyl derivative) suggest moderate thermal stability for the core structure .

Biological Activity

3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound characterized by its unique structure and diverse biological activities. With the molecular formula C11H13N3O2\text{C}_{11}\text{H}_{13}\text{N}_{3}\text{O}_{2} and a molecular weight of approximately 219.24 g/mol, this compound has garnered attention in medicinal chemistry for its potential therapeutic applications.

Structure and Composition

The compound features a pyrazolo[1,5-a]pyrimidine framework, which is known for its ability to interact with various biological targets. The presence of the tert-butyl group and the carboxylic acid moiety contributes to its unique reactivity and biological profile.

PropertyValue
IUPAC Name3-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
CAS Number1713163-38-2

The biological activity of 3-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid primarily involves its interaction with specific enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active sites of target enzymes or modulating receptor functions through binding interactions. This mechanism can lead to significant alterations in cellular pathways and biological responses.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. A study demonstrated that certain analogs could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanisms include the modulation of signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

In addition to its anticancer potential, 3-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has shown promising anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Case Studies

  • Anticancer Study : A recent investigation evaluated the efficacy of 3-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid against breast cancer cells. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers compared to control groups.
  • Anti-inflammatory Research : In a model of acute inflammation, the compound significantly reduced edema formation in animal studies, supporting its potential as an anti-inflammatory agent.

Similar Compounds

The biological activity of 3-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other pyrazolo derivatives such as:

  • 1H-Pyrazolo[3,4-b]pyridines : These compounds share structural similarities but exhibit different biological profiles due to variations in substituents.
  • Other Pyrazolo[1,5-a]pyrimidines : Variants with different substituents at various positions on the ring can lead to diverse chemical and biological properties.
Compound TypeKey Differences
1H-Pyrazolo[3,4-b]pyridinesDifferent nitrogen positioning; varied biological activities
Pyrazolo[1,5-a]pyrimidinesVariations in substituents affecting reactivity

Q & A

Q. What are the recommended synthetic routes for 3-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, tert-butyl-substituted precursors may undergo cyclocondensation under reflux with acetic anhydride and sodium acetate .
  • Step 2 : Carboxylic acid functionalization at the 6-position using oxidation or hydrolysis of ester/carbonitrile intermediates. For instance, a cyano group at C6 can be hydrolyzed to a carboxylic acid under acidic or basic conditions .
  • Key Variables : Solvent polarity (DMF vs. acetic acid), temperature (reflux vs. room temperature), and catalyst choice (e.g., sodium hydride for nucleophilic substitutions) significantly impact regioselectivity and yield .

Q. What analytical methods are critical for characterizing this compound and its intermediates?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming regiochemistry, particularly distinguishing between pyrazole and pyrimidine protons. For example, the tert-butyl group exhibits a singlet at ~1.3 ppm in 1H^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of COOH or tert-butyl groups) .
  • IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm1^{-1}) and pyrazole/pyrimidine ring vibrations (~1600 cm1^{-1}) confirm functional groups .

Q. How is the biological activity of this compound evaluated in kinase inhibition studies?

  • Assay Design : Enzymatic assays (e.g., ADP-Glo™ Kinase Assay) measure inhibition of target kinases (e.g., CDKs or JAKs) at varying compound concentrations (1 nM–10 μM).
  • Data Interpretation : IC50_{50} values are calculated using dose-response curves. For example, analogs with tert-butyl groups show enhanced selectivity due to steric effects in hydrophobic kinase pockets .

Advanced Research Questions

Q. What strategies address regiochemical challenges during pyrazolo[1,5-a]pyrimidine synthesis?

  • Directing Groups : Electron-withdrawing substituents (e.g., carboxylic acids) at C6 can direct electrophilic substitutions to C3, favoring tert-butyl introduction via Suzuki-Miyaura coupling .
  • Controlled Cyclization : Use of tert-butyl hydrazine precursors reduces steric hindrance during ring closure, improving yield (70–85%) compared to bulkier analogs .

Q. How does the compound’s stability vary under acidic/basic conditions, and how is degradation mitigated?

  • Stability Studies : HPLC monitoring reveals decomposition at pH < 2 (carboxylic acid protonation) or pH > 10 (ester hydrolysis). For example, 80% degradation occurs after 24 hours at pH 1.5 .
  • Mitigation : Lyophilization or storage in neutral, anhydrous solvents (e.g., DMSO) preserves integrity. Stabilizing agents like ascorbic acid reduce oxidative degradation .

Q. What computational approaches predict binding modes of this compound with kinase targets?

  • Docking Simulations : Molecular docking (AutoDock Vina) identifies key interactions: the carboxylic acid forms hydrogen bonds with kinase catalytic lysine, while the tert-butyl group occupies a hydrophobic pocket .
  • MD Simulations : 100-ns trajectories assess binding stability; root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Q. How do structural modifications (e.g., tert-butyl vs. methyl) impact pharmacokinetic properties?

  • SAR Analysis :

    SubstituentLogPSolubility (μM)Plasma Stability (t1/2_{1/2}, h)
    tert-Butyl2.8126.2
    Methyl1.9453.8
  • The tert-butyl group enhances metabolic stability but reduces aqueous solubility, necessitating prodrug strategies for in vivo studies .

Q. How are contradictions in biological data resolved (e.g., varying IC50_{50}50​ across studies)?

  • Case Study : Discrepancies in JAK2 inhibition (IC50_{50} = 50 nM vs. 200 nM) may arise from:
    • Assay Conditions : ATP concentration differences (1 mM vs. 10 μM).
    • Protein Source : Recombinant vs. native kinase isoforms.
    • Solution : Normalize data using reference inhibitors (e.g., staurosporine) and standardized protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.